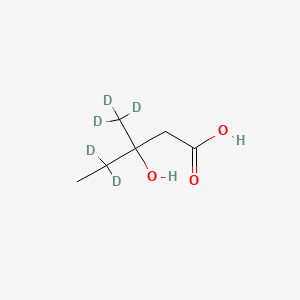

3-Hydroxy-3-methylvaleric acid-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O3 |

|---|---|

Molecular Weight |

137.19 g/mol |

IUPAC Name |

4,4-dideuterio-3-hydroxy-3-(trideuteriomethyl)pentanoic acid |

InChI |

InChI=1S/C6H12O3/c1-3-6(2,9)4-5(7)8/h9H,3-4H2,1-2H3,(H,7,8)/i2D3,3D2 |

InChI Key |

KEGHVPSZIWXTPY-PDWRLMEDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(CC(=O)O)(C([2H])([2H])C)O |

Canonical SMILES |

CCC(C)(CC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

3-Hydroxy-3-methylvaleric acid-d5 chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, analytical methodologies, and metabolic relevance of 3-Hydroxy-3-methylvaleric acid-d5. This deuterated internal standard is a crucial tool for the accurate quantification of its unlabeled counterpart in biological matrices, aiding in metabolic research and clinical diagnostics.

Core Chemical Properties

This compound is the deuterium-labeled form of 3-Hydroxy-3-methylvaleric acid. The introduction of five deuterium (B1214612) atoms results in a higher molecular weight, which allows for its differentiation from the endogenous analyte in mass spectrometry-based assays.

| Property | 3-Hydroxy-3-methylvaleric acid | This compound |

| Molecular Formula | C₆H₁₂O₃[1][2] | C₆H₇D₅O₃[3] |

| Molecular Weight | 132.16 g/mol [1][2] | 137.19 g/mol [3] |

| CAS Number | 150-96-9[1][2] | 150-96-9 (unlabelled)[3] |

| Appearance | Colorless to Light orange to Yellow clear liquid | Colorless oil[3] |

| Boiling Point | 144 °C at 19 mmHg | Not readily available |

| Synonyms | 3-Hydroxy-3-methylpentanoic acid[1][2] | 3-Hydroxy-3-methylpentanoic acid-d5[3] |

Analytical Applications and Experimental Protocols

This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry for the precise quantification of 3-Hydroxy-3-methylvaleric acid in biological samples such as urine and plasma.[4] The use of a stable isotope-labeled internal standard is the gold standard for correcting for variability during sample preparation and analysis, ensuring high accuracy and precision.[5]

General Experimental Workflow for Quantification in Urine using GC-MS

The following is a representative protocol for the analysis of organic acids using a deuterated internal standard by Gas Chromatography-Mass Spectrometry (GC-MS).

Caption: Workflow for the quantitative analysis of 3-Hydroxy-3-methylvaleric acid in urine using GC-MS with a deuterated internal standard.

Detailed Methodologies:

-

Sample Preparation:

-

To a defined volume of urine (e.g., 1 mL), add a known amount of this compound solution as the internal standard.[5]

-

Acidify the sample to a pH of less than 2 with hydrochloric acid.[6]

-

Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.[7] The organic layer containing the acids is then separated.

-

Evaporate the organic extract to dryness under a stream of nitrogen.

-

For GC-MS analysis, the dried residue must be derivatized to increase volatility and thermal stability. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a solvent such as pyridine.[6] The mixture is heated to ensure complete derivatization.

-

-

GC-MS Conditions (Representative):

-

Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis (e.g., HP-5ms).

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300°C) to elute all compounds of interest.[8]

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in either full scan mode to identify all compounds or in selected ion monitoring (SIM) mode for higher sensitivity and specificity.[8] In SIM mode, specific ions for both the analyte and the internal standard are monitored.

-

-

Data Analysis:

-

Identify the chromatographic peaks corresponding to the derivatized 3-Hydroxy-3-methylvaleric acid and its d5-labeled internal standard based on their retention times and mass spectra.

-

Integrate the peak areas of the selected ions for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Quantify the concentration of the analyte in the sample by comparing this ratio to a calibration curve generated from standards with known concentrations of the analyte and a constant concentration of the internal standard.[9]

-

Metabolic Context

3-Hydroxy-3-methylvaleric acid is a metabolite that can be associated with the metabolism of branched-chain amino acids. Elevated levels of similar compounds, such as 3-hydroxyisovaleric acid, are known to be markers for certain inborn errors of metabolism and nutritional deficiencies, like biotin (B1667282) deficiency.[10][11] 3-hydroxyisovaleric acid is formed from the breakdown of the amino acid leucine.[11] It is plausible that 3-Hydroxy-3-methylvaleric acid is involved in a related metabolic pathway, potentially stemming from the metabolism of isoleucine or valine.

The accurate measurement of 3-Hydroxy-3-methylvaleric acid, facilitated by the use of its deuterated internal standard, is therefore valuable in the study and diagnosis of metabolic disorders.

Caption: A simplified diagram illustrating a potential metabolic pathway leading to the formation and excretion of 3-Hydroxy-3-methylvaleric acid.

References

- 1. 3-Hydroxy-3-methylvaleric acid [webbook.nist.gov]

- 2. 3-Hydroxy-3-methylvaleric acid [webbook.nist.gov]

- 3. esschemco.com [esschemco.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. metbio.net [metbio.net]

- 6. erndim.org [erndim.org]

- 7. researchgate.net [researchgate.net]

- 8. The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]

- 10. 3-Hydroxyisovaleric Acid | Rupa Health [rupahealth.com]

- 11. 3-Hydroxyisovaleric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

The Biological Significance of 3-Hydroxy-3-methylvaleric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-methylvaleric acid, also known as 3-hydroxy-3-methylpentanoic acid, is a crucial intermediate in the catabolism of the essential branched-chain amino acid, L-isoleucine. While it plays a fundamental role in normal amino acid metabolism, its accumulation in biological fluids is a key diagnostic marker for the inherited metabolic disorder, Maple Syrup Urine Disease (MSUD). This technical guide provides a comprehensive overview of the biosynthesis, metabolic fate, and clinical relevance of 3-hydroxy-3-methylvaleric acid. It details its biochemical pathways, summarizes quantitative data, and provides established experimental protocols for its analysis, serving as a vital resource for researchers, clinicians, and professionals in drug development.

Introduction

3-Hydroxy-3-methylvaleric acid (HMVA) is a C6-hydroxy fatty acid that holds a significant position in intermediary metabolism.[1] Its primary biological relevance stems from its role as a metabolic intermediate in the breakdown of isoleucine, one of the three branched-chain amino acids (BCAAs).[2] Under normal physiological conditions, HMVA is present at low concentrations. However, in the context of certain inborn errors of metabolism, particularly Maple Syrup Urine Disease (MSUD), its levels can become significantly elevated, leading to its utility as a diagnostic biomarker.[3] This guide will delve into the core aspects of HMVA's biological significance, from its formation to its analytical detection and pathological implications.

Biosynthesis and Metabolism

The formation of 3-hydroxy-3-methylvaleric acid is intrinsically linked to the catabolic pathway of isoleucine. This pathway primarily occurs within the mitochondria of various tissues, with muscle tissue being particularly active to meet energy demands.[2]

Isoleucine Catabolism Pathway

The breakdown of isoleucine is a multi-step process that ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.[4][5] The initial steps, common to all BCAAs, involve transamination followed by oxidative decarboxylation.[4]

A key intermediate in this pathway is 2-keto-3-methylvaleric acid.[2] In the primary catabolic route, this α-keto acid is oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKAD) complex.[2] However, a side-pathway exists where 2-keto-3-methylvaleric acid is reduced to form 3-hydroxy-3-methylvaleric acid.[2] This reduction is catalyzed by an enzyme with reductase activity, potentially lactate (B86563) dehydrogenase (LDH).[2]

Role in Maple Syrup Urine Disease (MSUD)

Maple Syrup Urine Disease is an autosomal recessive disorder caused by a deficiency in the BCKAD complex.[6][7] This enzymatic block prevents the normal breakdown of the α-keto acids derived from leucine, isoleucine, and valine. Consequently, these α-keto acids and their upstream amino acids accumulate in the blood and urine.[6] In the case of isoleucine, the buildup of 2-keto-3-methylvaleric acid shunts its metabolism towards the reductive side-pathway, leading to a significant increase in the production and excretion of 3-hydroxy-3-methylvaleric acid.[3]

Quantitative Data

The concentration of 3-hydroxy-3-methylvaleric acid in biological fluids is a critical parameter for the diagnosis and monitoring of MSUD. While reference ranges can vary slightly between laboratories, the following table summarizes typical concentrations.

| Analyte | Matrix | Condition | Concentration Range |

| 3-Hydroxy-3-methylvaleric acid | Urine | Healthy Pediatric Population | Not typically detected or present in trace amounts |

| 2-Keto-3-methylvaleric acid | Urine | Healthy Pediatric Population | < 1 - 5 mmol/mol creatinine (B1669602) |

| 3-Hydroxy-3-methylvaleric acid | Urine | MSUD Patients | Significantly elevated (variable, can be in the hundreds of mmol/mol creatinine) |

| 2-Keto-3-methylvaleric acid | Plasma | MSUD Patients (under therapy) | Average (R)-OMV/(S)-OMV ratio of 0.35 |

Note: Quantitative data for 3-hydroxy-3-methylvaleric acid in healthy individuals is scarce due to its typically low concentration. Its presence is often noted as part of a broader organic acid profile. A study on a healthy pediatric population in Iran identified 2-hydroxy-3-methylvaleric acid in a small percentage of urine samples.[8]

Experimental Protocols

The analysis of 3-hydroxy-3-methylvaleric acid is most commonly performed using gas chromatography-mass spectrometry (GC-MS) as part of a broader urinary organic acid profile.

Quantification of Urinary Organic Acids by GC-MS

This protocol is a general procedure for the analysis of organic acids in urine and can be adapted for the specific quantification of 3-hydroxy-3-methylvaleric acid.

4.1.1. Sample Preparation and Extraction

-

Urine Collection: A 10 ml morning urine sample is collected. Samples should be stored frozen at -20°C until analysis.[6]

-

Creatinine Measurement: The creatinine concentration of the urine sample is determined using a standard method (e.g., Jaffe's method) to normalize the organic acid excretion.[6]

-

Internal Standard Addition: To a volume of urine equivalent to 0.25 mg of creatinine, add a known amount of an internal standard (e.g., 40 μl of 100 μmol/l tropic acid in methanol).[6]

-

Oximation of Keto Groups: Adjust the pH to 14 with 7.5 mol/l NaOH. Add 500 μl of a 50 g/l aqueous hydroxylamine (B1172632) hydrochloride solution and incubate at 60°C for 30 minutes. This step converts keto acids to their oxime derivatives.[6]

-

Acidification and Extraction: Cool the solution and adjust the pH to 1 with 6 mol/l HCl. Saturate the solution with approximately 1 g of NaCl. Vortex mix for 2 minutes and then extract the organic acids with 6 ml of ethyl acetate.[6]

-

Drying: The organic layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen.

4.1.2. Derivatization

To increase the volatility of the organic acids for GC-MS analysis, a derivatization step is necessary.

-

Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.

-

Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period to ensure complete derivatization.

4.1.3. GC-MS Analysis

-

Injection: Inject a small volume (e.g., 1-2 μl) of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a suitable capillary column (e.g., HP-5MS) with helium as the carrier gas. A temperature gradient program is employed to separate the different organic acids. A typical program might start at 50°C, hold for a few minutes, then ramp up to a final temperature of around 280-300°C.[6]

-

Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) ionization mode. Data can be acquired in full scan mode to identify all organic acids present, or in selected ion monitoring (SIM) mode for targeted quantification of specific compounds like 3-hydroxy-3-methylvaleric acid.

-

Quantification: The concentration of 3-hydroxy-3-methylvaleric acid is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of the analyte.

Biological and Clinical Significance

Diagnostic Marker for MSUD

The most significant clinical application of measuring 3-hydroxy-3-methylvaleric acid is in the diagnosis of Maple Syrup Urine Disease.[3] Its presence in high concentrations in the urine of newborns, along with other branched-chain α-keto and hydroxy acids, is a strong indicator of this metabolic disorder. Early diagnosis through newborn screening programs that include organic acid analysis is crucial for initiating timely dietary management and preventing severe neurological complications.[7]

Potential for Neurotoxicity

The accumulation of branched-chain amino and organic acids, including 3-hydroxy-3-methylvaleric acid, in MSUD is associated with significant neurotoxicity.[7] While the exact mechanisms are complex and not fully elucidated, the buildup of these metabolites is thought to disrupt brain cell function, leading to symptoms such as lethargy, irritability, and in severe cases, seizures, coma, and developmental delay. The neurotoxic effects are likely multifactorial, involving oxidative stress, impaired energy metabolism, and disruption of neurotransmitter synthesis.

Future Directions

Further research is warranted to fully understand the biological roles and pathological effects of 3-hydroxy-3-methylvaleric acid. Key areas for future investigation include:

-

Enzyme Kinetics: Detailed characterization of the kinetic parameters (Km, Vmax) of the mitochondrial reductase(s) responsible for the conversion of 2-keto-3-methylvaleric acid to 3-hydroxy-3-methylvaleric acid.

-

Neurotoxicity Studies: Elucidating the specific molecular mechanisms by which 3-hydroxy-3-methylvaleric acid contributes to the neuropathology of MSUD.

-

Signaling Roles: Investigating whether 3-hydroxy-3-methylvaleric acid has any direct signaling functions within the cell, independent of its role as a metabolic intermediate.

-

Therapeutic Strategies: Exploring whether targeting the production or enhancing the clearance of 3-hydroxy-3-methylvaleric acid could be a viable therapeutic strategy to mitigate some of the toxic effects in MSUD.

Conclusion

3-Hydroxy-3-methylvaleric acid is a metabolite of significant clinical interest, primarily due to its role as a diagnostic marker for Maple Syrup Urine Disease. Its formation via a side-pathway of isoleucine catabolism becomes pronounced when the primary pathway is blocked, leading to its accumulation. The analytical methods for its detection are well-established, with GC-MS being the cornerstone for its quantification in clinical laboratories. A deeper understanding of its biochemical and potential signaling roles will be crucial for developing more effective diagnostic and therapeutic strategies for MSUD and related metabolic disorders. This guide provides a foundational resource for professionals engaged in research and development in these areas.

References

- 1. Kinetic Modeling of the Mitochondrial Energy Metabolism of Neuronal Cells: The Impact of Reduced α-Ketoglutarate Dehydrogenase Activities on ATP Production and Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Natural Abundance and Analysis of 3-Hydroxy-3-methylvaleric Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the natural abundance of 3-Hydroxy-3-methylvaleric acid (HMVA) isomers. Due to the limited direct research on HMVA, this guide draws upon data and methodologies from closely related compounds, particularly other branched-chain hydroxy fatty acids, to provide a robust framework for researchers. This document details potential natural sources, presents a structured approach to quantitative analysis, outlines detailed experimental protocols for isomer separation, and proposes a plausible metabolic pathway for its biosynthesis.

Quantitative Data on Natural Abundance

Direct quantitative data on the natural abundance of 3-Hydroxy-3-methylvaleric acid isomers in biological systems is not extensively documented in current scientific literature. However, research on structurally similar compounds, such as 3-hydroxy-3-methylhexanoic acid found in human axillary secretions, suggests that HMVA may be present in trace amounts in certain biological matrices. The following table provides a template for how such data would be presented and can be populated as future research yields specific values. For context, data on the precursor to a related compound, (R)/(S)-3-hydroxy-3-methylhexanoic acid, is included as a proxy to indicate the potential order of magnitude.

| Biological Matrix | Isomer | Concentration Range | Analytical Method | Reference |

| Human Axillary Secretions | (R/S)-3-hydroxy-3-methylvaleric acid | Data Not Available | GC-MS, LC-MS | N/A |

| Proxy Data: (R/S)-3-hydroxy-3-methylhexanoic acid precursor | ||||

| Human Axillary Secretions | N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine | Gender-specific ratios observed | UPLC-MS | [1][2] |

Experimental Protocols for Chiral Analysis

The accurate quantification and determination of the enantiomeric ratio of 3-Hydroxy-3-methylvaleric acid requires robust analytical methods capable of separating its stereoisomers. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most suitable techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Chiral Separation

This protocol describes the analysis of 3-Hydroxy-3-methylvaleric acid isomers in a biological fluid sample, such as sweat or urine, using GC-MS following derivatization. Derivatization is crucial for increasing the volatility and enabling the chiral separation of the hydroxy acid.

2.1.1. Sample Preparation and Extraction

-

Sample Collection: Collect the biological fluid (e.g., 1 mL of sweat or urine) in a clean glass vial.

-

Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of a similar hydroxy acid).

-

Acidification: Adjust the pH of the sample to approximately 2-3 with hydrochloric acid to protonate the carboxylic acid group.

-

Liquid-Liquid Extraction: Extract the acidified sample with three volumes of a non-polar organic solvent such as diethyl ether or ethyl acetate (B1210297). Vigorously mix and centrifuge to separate the layers.

-

Drying and Concentration: Pool the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under a gentle stream of nitrogen to concentrate the analytes.

2.1.2. Derivatization

-

Esterification: To the dried extract, add a chiral derivatizing agent such as (S)-(+)-2-butanol and a catalytic amount of sulfuric acid. Heat the mixture to form diastereomeric esters.[3]

-

Acylation: Subsequently, acylate the hydroxyl group using a reagent like trifluoroacetic anhydride (B1165640) to enhance volatility and chromatographic performance.[3]

-

Reaction Quenching and Final Extraction: Neutralize the reaction mixture and extract the derivatized products into a non-polar solvent like hexane (B92381) for GC-MS analysis.

2.1.3. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: A chiral capillary column (e.g., Chirasil-Val) or a standard non-polar column (e.g., DB-5) if diastereomeric derivatization is performed.[3][4]

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp: 5°C/min to 200°C

-

Ramp: 10°C/min to 250°C, hold for 5 minutes[3]

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min[3]

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of the specific derivatized isomers.

High-Performance Liquid Chromatography (HPLC) Protocol for Enantioselective Analysis

This protocol outlines the direct enantioselective analysis of 3-Hydroxy-3-methylvaleric acid isomers using HPLC with a chiral stationary phase (CSP).

2.2.1. Sample Preparation

-

Sample Collection: Collect the biological fluid as described for the GC-MS protocol.

-

Protein Precipitation: For samples like plasma or serum, precipitate proteins by adding a threefold excess of a cold organic solvent such as acetonitrile (B52724) or methanol. Centrifuge and collect the supernatant.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection.

2.2.2. HPLC Analysis

-

HPLC System: Agilent 1260 Infinity II LC System (or equivalent)

-

Column: A polysaccharide-based chiral stationary phase, such as Chiralpak IB-U, is recommended for the separation of branched-chain fatty acids.[5]

-

Mobile Phase: A reversed-phase elution using a gradient of acetonitrile and water with a suitable additive like formic acid or ammonium (B1175870) acetate to improve peak shape.

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 25°C

-

Injection Volume: 10 µL

-

Detection:

-

UV detector at a low wavelength (e.g., 210 nm) if the concentration is sufficiently high.

-

Mass Spectrometer (LC-MS/MS) for higher sensitivity and selectivity, using an electrospray ionization (ESI) source in negative ion mode.

-

Proposed Metabolic Pathway

A specific signaling or metabolic pathway for 3-Hydroxy-3-methylvaleric acid is not well-established. However, its structure as a branched-chain hydroxy fatty acid suggests it is likely a product of fatty acid biosynthesis or amino acid catabolism.[6] A plausible route for its formation is through the ethylmalonyl-CoA pathway, which is involved in the assimilation of C2 compounds in some bacteria and can produce branched-chain acyl-CoA precursors.[7][8][9]

The proposed pathway begins with the condensation of propionyl-CoA and acetyl-CoA, followed by a series of enzymatic reactions that lead to the formation of a C6 branched-chain intermediate.

This proposed pathway provides a logical framework for the biosynthesis of 3-Hydroxy-3-methylvaleric acid and serves as a basis for future research to identify and characterize the specific enzymes involved.

Conclusion

While direct evidence for the natural abundance of 3-Hydroxy-3-methylvaleric acid isomers remains to be fully elucidated, this technical guide provides a comprehensive starting point for researchers in the field. By leveraging knowledge from structurally similar compounds, detailed and robust experimental protocols for chiral analysis can be developed. The proposed metabolic pathway offers a testable hypothesis for its biosynthesis. Further research, particularly in the analysis of human biofluids and microbial metabolomes, is needed to fully understand the natural occurrence and biological significance of these intriguing chiral molecules.

References

- 1. Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Towards enantioselective ultrahigh performance liquid chromatography-mass spectrometry-based metabolomics of branched-chain fatty acids and anteiso-fatty acids under reversed-phase conditions using sub-2-μm amylose- and cellulose-derived chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Mevalonate Kinase Deficiency: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of an Inborn Error of Metabolism Manifesting as Mevalonic Aciduria and Hyperimmunoglobulinemia D Syndrome (HIDS)

Executive Summary

Mevalonate (B85504) Kinase Deficiency (MKD) is a rare, autosomal recessive inborn error of metabolism resulting from mutations in the MVK gene, which encodes the enzyme mevalonate kinase.[1][2] This enzymatic defect disrupts the mevalonate pathway, a critical route for cholesterol and isoprenoid biosynthesis.[3][4] The clinical presentation of MKD exists on a spectrum, with the most severe form being Mevalonic Aciduria (MVA), characterized by constant and severe symptoms, and a milder form known as Hyperimmunoglobulinemia D and periodic fever Syndrome (HIDS).[2][3] This guide provides a comprehensive technical overview of MKD, focusing on its biochemical underpinnings, diagnostic methodologies, and the inflammatory pathways that are central to its pathophysiology, with the aim of supporting research and therapeutic development.

The Mevalonate Pathway and the Pathophysiology of MKD

The mevalonate pathway is a fundamental metabolic cascade that converts acetyl-CoA into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[5] These molecules are the foundational building blocks for a vast array of essential biomolecules, including cholesterol, steroid hormones, coenzyme Q10, and isoprenylated proteins.[5] Mevalonate kinase is a key enzyme in this pathway, responsible for the phosphorylation of mevalonic acid to 5-phosphomevalonic acid.[3]

A deficiency in mevalonate kinase leads to an accumulation of mevalonic acid in bodily fluids, a hallmark of the disease.[1][3] The downstream effects include a shortage of isoprenoid pyrophosphates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). This deficiency in isoprenoids is thought to be a primary driver of the autoinflammatory symptoms of MKD, as it impairs the prenylation of small GTPase proteins, leading to inflammasome activation and an overproduction of interleukin-1β (IL-1β).[4][6]

Clinical Presentation and Biochemical Phenotypes

MKD presents a wide spectrum of clinical severity.[3][7]

Mevalonic Aciduria (MVA) is the most severe form, with symptoms often appearing in infancy.[3][8] It is characterized by:

-

Persistent inflammatory episodes with fever.[8]

-

Dysmorphic facial features.[3]

-

Failure to thrive.[8]

-

Hepatosplenomegaly and lymphadenopathy.[8]

Hyperimmunoglobulinemia D Syndrome (HIDS) is the milder form, with recurrent febrile attacks that are often triggered by vaccinations, infections, or stress.[2][10] Symptoms during these episodes include:

-

High fever, typically lasting 3-7 days.[11]

-

Cervical lymphadenopathy.[11]

-

Abdominal pain, vomiting, and diarrhea.[10]

-

Arthralgia and skin rashes.[10]

-

Aphthous ulcers.[12]

The following table summarizes the key quantitative biochemical markers that differentiate MVA and HIDS.

| Biomarker | Mevalonic Aciduria (MVA) | Hyperimmunoglobulinemia D Syndrome (HIDS) | Normal Range |

| Residual Mevalonate Kinase Activity | <0.5% of normal[11] | ~1-10% of normal | 100% |

| Urinary Mevalonic Acid | Consistently and grossly elevated[1][3] | Elevated, particularly during febrile episodes[1] | Undetectable or very low |

| Serum Immunoglobulin D (IgD) | Often elevated[3] | Typically >100 IU/mL (in ~80% of patients)[11][12] | <100 IU/mL[13] |

| Serum Immunoglobulin A (IgA) | Often elevated | Frequently elevated along with IgD[1] | Varies by age |

| Acute Phase Reactants (CRP, ESR) | Elevated during inflammatory episodes[13] | Elevated during febrile attacks[12] | Normal |

Diagnostic Workflow and Experimental Protocols

A definitive diagnosis of MKD relies on a combination of clinical evaluation, biochemical analysis, and genetic testing.

Urinary Organic Acid Analysis for Mevalonic Acid

Principle: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying and quantifying mevalonic acid in urine.[14][15] Organic acids are extracted from the urine, chemically modified to become volatile (derivatization), and then separated and identified based on their mass-to-charge ratio.[16]

Protocol Outline:

-

Sample Collection: A random urine sample is collected in a sterile, preservative-free container and stored frozen.[17]

-

Internal Standard Addition: A known amount of a stable isotope-labeled internal standard is added to a specific volume of urine (volume adjusted based on creatinine (B1669602) concentration).[17]

-

Extraction: The urine is acidified, and organic acids are extracted into an organic solvent (e.g., ethyl acetate).[18]

-

Derivatization: The extracted organic acids are dried and then derivatized, typically through trimethylsilylation, to increase their volatility for GC analysis.[14]

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated on a capillary column and then ionized and fragmented in the mass spectrometer. The resulting mass spectrum allows for the identification and quantification of mevalonic acid.[15]

Mevalonate Kinase Enzyme Activity Assay

Principle: The activity of mevalonate kinase is determined by measuring the rate of conversion of mevalonic acid to 5-phosphomevalonic acid. This can be achieved using a radiochemical assay or a more modern UPLC-MS/MS method.[19][20]

Protocol Outline (Radiochemical Method):

-

Cell Culture and Lysis: Patient-derived fibroblasts or lymphocytes are cultured and then lysed to release their cellular contents, including mevalonate kinase.[20]

-

Reaction Mixture: The cell lysate is incubated with a reaction mixture containing a buffer, ATP, and radiolabeled (e.g., ¹⁴C) mevalonic acid.[20]

-

Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

Separation and Quantification: The reaction is stopped, and the radiolabeled product (5-phosphomevalonic acid) is separated from the radiolabeled substrate (mevalonic acid), often using chromatography.

-

Activity Calculation: The amount of product formed over time is measured using a scintillation counter, and the enzyme activity is calculated relative to the total protein concentration in the lysate.

MVK Gene Sequencing

Principle: Next-generation sequencing (NGS) is typically used to analyze the entire coding region and exon-intron boundaries of the MVK gene to identify disease-causing mutations.[21]

Protocol Outline:

-

DNA Extraction: Genomic DNA is extracted from a patient's blood sample.

-

Library Preparation: The DNA is fragmented, and adapters are ligated to the fragments to prepare a sequencing library.

-

Target Enrichment (Optional but common for single-gene tests): The regions of the genome corresponding to the MVK gene are selectively captured.

-

Sequencing: The prepared library is sequenced using an NGS platform.

-

Data Analysis: The sequencing reads are aligned to the human reference genome, and variants within the MVK gene are identified and annotated.

-

Variant Interpretation: Identified variants are classified as pathogenic, likely pathogenic, of uncertain significance, likely benign, or benign based on established guidelines.

Inflammatory Signaling Pathways in MKD

The inflammatory phenotype of MKD is primarily driven by the activation of the inflammasome, a multiprotein complex that leads to the maturation and secretion of IL-1β.[6] The deficiency of GGPP, a non-sterol isoprenoid, is a key trigger in this process.

References

- 1. Mevalonate kinase deficiencies: from mevalonic aciduria to hyperimmunoglobulinemia D syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mevalonate kinase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 3. metabolicas.sjdhospitalbarcelona.org [metabolicas.sjdhospitalbarcelona.org]

- 4. researchgate.net [researchgate.net]

- 5. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 6. Mevalonate kinase deficiency, a metabolic autoinflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mevalonate kinase deficiency: genetic and clinical characteristics of a Chinese pediatric cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mevalonic aciduria (Concept Id: C1959626) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 9. Mevalonic aciduria: report of two cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hyper-IgD Syndrome - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]

- 11. HYPER-IgD SYNDROME/MEVALONATE KINASE DEFICIENCY [medicover-genetics.com]

- 12. Hyper IgD Syndrome (HIDS), Mevalonate Kinase Deficiency MVK gene [nomidalliance.org]

- 13. publications.aap.org [publications.aap.org]

- 14. Simplified method for the chemical diagnosis of organic aciduria using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. metbio.net [metbio.net]

- 18. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. Mevalonate Kinase Deficiency (MVK Single Gene Test) | Fulgent Genetics [fulgentgenetics.com]

An In-depth Technical Guide on the Core Functions of 3-Hydroxy-3-methylglutaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methylglutaric acid (HMG) is a dicarboxylic acid that plays a crucial role in two primary metabolic pathways: the mevalonate (B85504) pathway for cholesterol and isoprenoid biosynthesis, and the degradation of the branched-chain amino acid, leucine (B10760876).[1][2][3] Its CoA-activated form, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), is a key intermediate metabolite. The study of HMG and its related enzymes is vital for understanding numerous physiological processes and metabolic disorders. This guide provides a comprehensive analysis of HMG's functions, associated pathologies, and the experimental methodologies used for its investigation.

Core Functions and Metabolic Pathways

Mevalonate Pathway

The mevalonate pathway, also known as the HMG-CoA reductase pathway, is an essential metabolic route in eukaryotes, archaea, and some bacteria.[1] This pathway is responsible for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the building blocks for a vast array of over 30,000 biomolecules known as isoprenoids.[1] These include cholesterol, steroid hormones, coenzyme Q10, and vitamin K.[1]

The initial steps of the mevalonate pathway involve the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, followed by another condensation to create HMG-CoA.[1] The subsequent reduction of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase (HMGCR), is the rate-limiting step in cholesterol synthesis.[4][5] This makes HMGCR a primary target for cholesterol-lowering drugs, such as statins, which act as competitive inhibitors of this enzyme.[4][5][6]

The activity of HMGCR is tightly regulated through several mechanisms, including transcriptional regulation by sterol regulatory element-binding proteins (SREBPs), control of mRNA translation, and phosphorylation-mediated inactivation by AMP-activated protein kinase (AMPK).[1][4] Hormones like insulin (B600854) and glucagon (B607659) also indirectly influence HMGCR activity by modulating blood glucose levels.[4]

Leucine Catabolism and Ketogenesis

HMG-CoA is also a critical intermediate in the degradation pathway of the essential amino acid leucine.[2][7] The final step of this pathway, which occurs in the mitochondria, is catalyzed by the enzyme HMG-CoA lyase. This enzyme cleaves HMG-CoA into acetyl-CoA and acetoacetate, a ketone body.[8][9] This process is vital for energy production, particularly during periods of fasting or low carbohydrate intake.[7][10]

Clinical Significance: 3-Hydroxy-3-methylglutaric Aciduria

A deficiency in the HMG-CoA lyase enzyme leads to a rare, autosomal recessive inborn error of metabolism known as 3-hydroxy-3-methylglutaric aciduria (HMG aciduria).[11][12][13] This disorder disrupts both leucine metabolism and the synthesis of ketone bodies.[7]

Pathophysiology: The enzymatic block causes the accumulation of HMG-CoA in the mitochondria.[8] This leads to a disruption of the coenzyme A ratio and subsequent mitochondrial toxicity.[8] The excess HMG-CoA is then hydrolyzed to HMG, which accumulates in the blood and is excreted in the urine, along with other organic acids like 3-methylglutaconic acid, 3-methylglutaric acid, and 3-hydroxyisovaleric acid.[2][12] The inability to produce ketone bodies results in hypoketotic hypoglycemia, especially during fasting or illness.[9][11]

Clinical Manifestations: Symptoms typically present within the first year of life and can be triggered by fasting, infections, or a high-protein diet.[9][10] Clinical features include:

-

Hepatomegaly (enlarged liver)[2]

-

Severe metabolic acidosis and hypoketotic hypoglycemia[7][14]

-

Hyperammonemia (elevated ammonia (B1221849) levels)[14]

Without early diagnosis and treatment, HMG aciduria can lead to severe neurological damage, coma, and even death.[10][15]

Quantitative Data

The following tables summarize key quantitative data related to HMG function and its associated disorder.

Table 1: Urinary Organic Acid Levels in HMG Aciduria

| Analyte | Normal Range (mmol/mol creatinine) | HMG Aciduria Range (mmol/mol creatinine) |

| 3-Hydroxy-3-methylglutaric Acid | < 26[2] | 200 - 11,000[14] |

| 3-Methylglutaconic Acid | Variable | Significantly Elevated[12] |

| 3-Hydroxyisovaleric Acid | Variable | Elevated[12] |

| 3-Methylglutaric Acid | Variable | Elevated[12] |

Table 2: HMG-CoA Lyase Enzyme Activity

| Sample Source | Condition | Enzyme Activity (pmol/min x mg protein) |

| Control Fibroblasts | Normal | 732 ± 81 (SD)[16] |

| Patient Fibroblasts | HMG Aciduria | ~3% of normal activity[16] |

| Parent Fibroblasts | Heterozygous Carrier | 46-53% of normal activity[16] |

Table 3: Kinetic Properties of HMG-CoA Lyase

| Substrate | Km Value (µmol/L) |

| 3-Hydroxy-3-methylglutaryl-CoA | 14.4 - 18.8[16] |

Experimental Protocols

Analysis of Urinary Organic Acids by GC-MS

This is the primary diagnostic method for HMG aciduria.[2][17]

Methodology:

-

Sample Preparation: A urine sample is collected, often a first-morning void for a more concentrated sample.[2] An internal standard is added. Proteins are precipitated, and the organic acids are extracted from the urine using a solvent like ethyl acetate.

-

Derivatization: The extracted organic acids are chemically modified (derivatized) to make them volatile for gas chromatography. A common method is silylation.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the different organic acids based on their boiling points and interaction with the column. The MS then fragments each compound and detects the fragments, allowing for identification and quantification based on their mass-to-charge ratio.[17]

-

Data Interpretation: The resulting chromatogram shows peaks corresponding to different organic acids. The levels of HMG, 3-methylglutaconic acid, 3-hydroxyisovaleric acid, and 3-methylglutaric acid are quantified and compared to reference ranges.[17]

HMG-CoA Lyase Enzyme Activity Assay

Enzyme activity assays confirm the diagnosis of HMG aciduria by directly measuring the deficient enzyme's function in patient cells.[9][18]

Methodology (using HPLC): [16]

-

Cell Culture and Lysate Preparation: Patient-derived cells, such as skin fibroblasts or lymphocytes, are cultured.[16][18] The cells are then harvested and lysed to release their intracellular contents, including the HMG-CoA lyase enzyme.

-

Enzyme Reaction: The cell lysate is incubated with a radiolabeled substrate, --INVALID-LINK---3-hydroxy-3-methyl-glutaryl coenzyme A.[16] The enzyme, if active, will convert this substrate into products, including [3-14C]acetoacetic acid.

-

HPLC Separation: The reaction mixture is injected into a high-performance liquid chromatography (HPLC) system. The HPLC separates the components of the mixture.

-

Detection and Quantification: A continuous liquid scintillation counter is used in-line with the HPLC to detect the radiolabeled product, [3-14C]acetoacetic acid.[16] The amount of radioactivity detected is proportional to the enzyme's activity.

-

Normalization: The enzyme activity is typically normalized to the total protein concentration in the cell lysate, reported in units like pmol of product formed per minute per milligram of protein.[16]

Conclusion

3-Hydroxy-3-methylglutaric acid and its CoA derivative are central to fundamental metabolic processes, including cholesterol synthesis and amino acid breakdown. The study of HMG is critically important, not only for understanding these pathways but also for the diagnosis and management of the severe metabolic disorder, HMG aciduria. Furthermore, the HMG-CoA reductase pathway, in which HMG-CoA is a key substrate, remains a major target for therapeutic intervention in cardiovascular disease. The analytical techniques detailed here are essential tools for researchers and clinicians in the ongoing exploration of HMG's function and its role in human health and disease.

References

- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 2. 3-OH-3-Methylglutaric Acid | Rupa Health [rupahealth.com]

- 3. 3-Hydroxy-3-methylglutaric acid | C6H10O5 | CID 1662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. HMG-CoA reductase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. The Increasingly Complex Mechanism of HMG-CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-hydroxy-3-methylglutaric aciduria | About the Disease | GARD [rarediseases.info.nih.gov]

- 8. Human Metabolome Database: Showing metabocard for 3-Hydroxymethylglutaric acid (HMDB0000355) [hmdb.ca]

- 9. 3-Hydroxy-3-Methylglutaric Aciduria (HMG) | Revvity [revvity.com]

- 10. babysfirsttest.org [babysfirsttest.org]

- 11. Orphanet: 3-hydroxy-3-methylglutaric aciduria [orpha.net]

- 12. 3-Hydroxy-3-methylglutaric aciduria in an Italian patient is caused by a new nonsense mutation in the HMGCL gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-Hydroxy-3-methylglutaryl-CoA lyase deficiency - Wikipedia [en.wikipedia.org]

- 14. 3-Hydroxy-3-methylglutaric - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 15. mdpi.com [mdpi.com]

- 16. 3-hydroxy-3-methylglutaric aciduria: a new assay of 3-hydroxy-3-methylglutaryl-coa lyase using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 3-Hydroxy-3-methylglutaric aciduria with bilateral basal ganglia lesion: A case report - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biochemical and molecular analyses in three patients with 3-hydroxy-3-methylglutaric aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Analytical Landscape of 3-Hydroxy-3-methylvaleric acid-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the typical certificate of analysis parameters for the deuterated internal standard, 3-Hydroxy-3-methylvaleric acid-d5. Designed for professionals in research and drug development, this document outlines the key quality attributes, detailed analytical methodologies, and data presentation essential for its use in quantitative studies.

Core Compound Specifications

This compound is a stable isotope-labeled analog of the endogenous metabolite 3-hydroxy-3-methylvaleric acid. Its primary application is as an internal standard in mass spectrometry-based quantitative analyses, such as those employing Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, allowing for precise differentiation from the unlabeled analyte while maintaining nearly identical physicochemical properties.[2]

A typical Certificate of Analysis for this compound will include the following key parameters, ensuring its suitability for rigorous quantitative applications.

Physicochemical and Identity Parameters

| Parameter | Specification | Analytical Method |

| Chemical Formula | C₆H₇D₅O₃ | Elemental Analysis |

| Molecular Weight | 137.19 g/mol | Mass Spectrometry |

| Appearance | Colorless to pale yellow oil | Visual Inspection |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO | Visual Inspection |

| Structure Confirmation | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |

Purity and Isotopic Enrichment

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥97% | ¹H-NMR Spectroscopy |

| Isotopic Enrichment | ≥98 atom % D | Mass Spectrometry or ²H-NMR Spectroscopy |

| Residual Solvents | To be reported | ¹H-NMR Spectroscopy or GC-MS |

| Water Content | To be reported | Karl Fischer Titration |

Detailed Experimental Protocols

The accurate characterization of this compound relies on a suite of sophisticated analytical techniques. The following sections detail the methodologies for confirming the identity, purity, and isotopic enrichment of this internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is a cornerstone for the structural elucidation and purity assessment of this compound.

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 5 mg of the sample and dissolve in 0.75 mL of a suitable deuterated solvent (e.g., Methanol-d4, Chloroform-d).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H-NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64 scans, depending on sample concentration.

-

Relaxation Delay (D1): 5 seconds to ensure full relaxation of all protons.

-

Acquisition Time: Approximately 3-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. The chemical shifts, signal integrations, and coupling patterns are analyzed to confirm the molecular structure and assess chemical purity by comparing the integral of the analyte signals to those of any impurities.

Mass Spectrometry for Molecular Weight Confirmation and Isotopic Enrichment

Mass spectrometry is employed to confirm the molecular weight and determine the isotopic enrichment of the deuterated compound.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system or direct infusion source.

-

LC-MS/MS Parameters (for chromatographic separation):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient to elute the analyte.

-

Flow Rate: 0.3 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

-

Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 50-200).

-

Data Analysis: The molecular ion corresponding to the deuterated compound is located and its mass accuracy is calculated. The isotopic distribution is analyzed to determine the level of deuterium incorporation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

For the analysis of volatile organic impurities and as an alternative method for purity assessment, GC-MS is utilized. As carboxylic acids are often not volatile enough for direct GC analysis, a derivatization step is typically required.[3]

Experimental Protocol:

-

Derivatization (Silylation):

-

Evaporate a known amount of the sample to dryness under a stream of nitrogen.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Heat the mixture at 60°C for 30 minutes.

-

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

-

GC Parameters:

-

Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

-

Data Analysis: The resulting chromatogram is analyzed for the presence of any impurities. The mass spectrum of the derivatized analyte is used for confirmation.

Visualizing Analytical Workflows and Relationships

To better understand the logical flow of the analytical testing and the relationship between different tests, the following diagrams are provided.

References

Methodological & Application

Application Notes and Protocols for 3-Hydroxy-3-methylvaleric acid-d5 as an Internal Standard in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and precise quantification of endogenous metabolites is paramount for understanding complex biological systems, identifying biomarkers, and advancing drug development. 3-Hydroxy-3-methylvaleric acid, an organic acid involved in amino acid metabolism, is one such metabolite of interest. The use of a stable isotope-labeled internal standard, such as 3-Hydroxy-3-methylvaleric acid-d5, is the gold standard for quantitative analysis by mass spectrometry. This deuterated analog is chemically identical to the endogenous analyte, ensuring it co-elutes during chromatography and exhibits similar ionization efficiency. This allows for the correction of variability introduced during sample preparation, extraction, and analysis, leading to highly reliable and reproducible results.

These application notes provide detailed protocols for the quantification of 3-Hydroxy-3-methylvaleric acid in biological matrices using this compound as an internal standard, employing both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables provide representative validation data for the quantification of small organic acids using stable isotope-labeled internal standards. While specific performance can vary based on the matrix and instrumentation, these values serve as a benchmark for method validation.

Table 1: Representative LC-MS/MS Method Performance

| Parameter | Acceptance Criteria | Representative Data |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Precision (%CV) | Within-batch: ≤15%Between-batch: ≤15% | Within-batch: 2.5% - 8.5%Between-batch: 3.1% - 9.2% |

| Accuracy (% Bias) | Within ±15% | -10.5% to +12.8% |

| Recovery (%) | Consistent and reproducible | 85% - 105% |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 - 1 ng/mL |

Table 2: Representative GC-MS Method Performance

| Parameter | Acceptance Criteria | Representative Data |

| Linearity (r²) | ≥ 0.99 | > 0.992 |

| Precision (%CV) | Within-batch: ≤15%Between-batch: ≤15% | Within-batch: 4.1% - 11.2%Between-batch: 5.5% - 13.5% |

| Accuracy (% Bias) | Within ±15% | -13.2% to +14.1% |

| Recovery (%) | Consistent and reproducible | 80% - 110% |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.5 - 5 ng/mL |

Metabolic Pathway Context

3-Hydroxy-3-methylvaleric acid is an intermediate in the catabolism of the branched-chain amino acid, isoleucine. Accurate quantification of this metabolite can be crucial for studying inborn errors of metabolism and other metabolic dysregulations.

Isoleucine Catabolism Pathway

Experimental Protocols

General Experimental Workflow

The overarching workflow for the quantitative analysis of 3-Hydroxy-3-methylvaleric acid using its deuterated internal standard is applicable to both GC-MS and LC-MS/MS methodologies.

General Quantitative Workflow

Protocol 1: Quantification by LC-MS/MS

This protocol is suitable for the analysis of 3-Hydroxy-3-methylvaleric acid in plasma or serum.

1. Materials and Reagents

-

3-Hydroxy-3-methylvaleric acid analytical standard

-

This compound internal standard (IS)

-

LC-MS grade methanol, acetonitrile (B52724), and water

-

Formic acid (LC-MS grade)

-

Human plasma (blank)

-

Microcentrifuge tubes

-

Centrifuge

2. Sample Preparation (Protein Precipitation)

-

Aliquoting: Aliquot 100 µL of plasma samples, calibration standards, and quality control (QC) samples into microcentrifuge tubes.

-

Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., 1 µg/mL in methanol) to all tubes except for blank matrix samples.

-

Protein Precipitation: Add 400 µL of cold acetonitrile to each tube.

-

Vortexing: Vortex each tube for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Transfer: Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.

3. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 8 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

MRM Transitions:

-

3-Hydroxy-3-methylvaleric acid: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific MRM transitions should be optimized by infusing the pure standards into the mass spectrometer.)

-

4. Data Analysis

-

Integrate the chromatographic peaks for both the analyte and the deuterated internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for all samples.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification by GC-MS

This protocol is adapted for the analysis of 3-Hydroxy-3-methylvaleric acid in urine. Derivatization is a mandatory step to increase the volatility of the analyte for GC analysis.

1. Materials and Reagents

-

3-Hydroxy-3-methylvaleric acid analytical standard

-

This compound internal standard (IS)

-

GC grade ethyl acetate (B1210297) and hexane

-

Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous sodium sulfate (B86663)

-

Hydrochloric acid (HCl)

-

Urine (blank)

-

Glass centrifuge tubes

2. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

-

Aliquoting: Aliquot 500 µL of urine samples, calibration standards, and QCs into glass centrifuge tubes.

-

Internal Standard Spiking: Add 20 µL of the this compound working solution (e.g., 10 µg/mL in methanol) to all tubes except for blank matrix samples.

-

Acidification: Acidify the samples to a pH of approximately 1-2 by adding 50 µL of 6M HCl.

-

Extraction: Add 2 mL of ethyl acetate to each tube.

-

Vortexing: Vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

-

Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

-

Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of ethyl acetate to the dried residue. Cap the tubes tightly.

-

Heating: Heat the tubes at 70°C for 30 minutes to facilitate the derivatization reaction.

-

Cooling: Allow the tubes to cool to room temperature.

-

Transfer: Transfer the derivatized sample to a GC-MS autosampler vial with an insert.

3. GC-MS Conditions

-

GC System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp to 280°C at 15°C/min.

-

Hold at 280°C for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Monitor characteristic ions for the derivatized forms of 3-Hydroxy-3-methylvaleric acid and its d5-labeled internal standard. (Note: Specific ions should be determined by analyzing the mass spectrum of the derivatized standards.)

-

4. Data Analysis The data analysis procedure is the same as described for the LC-MS/MS method, using the peak areas of the selected ions for the analyte and the internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of its endogenous counterpart in complex biological matrices. The detailed protocols for both LC-MS/MS and GC-MS provide a solid foundation for researchers to develop and validate high-quality bioanalytical methods. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, available instrumentation, and the sample matrix. Proper method validation is essential to ensure that the obtained data is accurate, precise, and reproducible.

Application Note: Quantitative Analysis of 3-Hydroxy-3-methylvaleric Acid in Biological Matrices using GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of 3-Hydroxy-3-methylvaleric acid (3-HMG) in biological samples, such as plasma and urine, using gas chromatography-mass spectrometry (GC-MS). 3-HMG is a metabolite of interest in various metabolic pathways, and its accurate quantification is crucial for clinical research and drug development. The described method involves sample preparation by liquid-liquid extraction, followed by chemical derivatization to enhance volatility for GC-MS analysis. This protocol is intended to provide a robust and reproducible workflow for researchers in the field.

Introduction

3-Hydroxy-3-methylvaleric acid (also known as 3-hydroxy-3-methylpentanoic acid) is an organic acid that can be found in biological fluids.[1][2][3] Accurate and sensitive quantification of 3-HMG is essential for studying metabolic disorders and for monitoring the effects of therapeutic interventions. Gas chromatography-mass spectrometry is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile organic compounds.[4] However, due to the polar nature of 3-HMG, derivatization is necessary to increase its volatility and thermal stability for GC-MS analysis. Silylation is a common and effective derivatization technique for compounds containing hydroxyl and carboxyl functional groups.[4] This protocol details a complete workflow for 3-HMG quantification, including sample extraction, derivatization, and GC-MS analysis.

Experimental Protocols

Materials and Reagents

-

3-Hydroxy-3-methylvaleric acid analytical standard

-

Ethyl acetate (B1210297) (GC grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[4]

-

Pyridine (B92270) (anhydrous)

-

Sodium sulfate (B86663) (anhydrous)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Biological matrix (e.g., plasma, urine)

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from established methods for organic acid extraction from biological fluids.

-

Sample Aliquoting: To a 2 mL microcentrifuge tube, add 500 µL of the biological sample (e.g., plasma or urine).

-

Internal Standard Spiking: Add a known amount of the internal standard, this compound, to each sample, calibrator, and quality control sample.

-

Acidification: Acidify the sample by adding 50 µL of 6M HCl to adjust the pH to approximately 1-2. This step is crucial for efficient extraction of the acidic analyte.

-

Extraction: Add 1 mL of ethyl acetate to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

-

Phase Separation: Centrifuge the tubes at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube. Avoid disturbing the aqueous layer.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

-

Evaporation: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at room temperature or in a vacuum centrifuge.

Derivatization (Silylation)

-

Reagent Preparation: Prepare the silylation reagent by mixing BSTFA (with 1% TMCS) and anhydrous pyridine in a 2:1 v/v ratio. This should be done in a fume hood.

-

Derivatization Reaction: To the dried sample extract, add 100 µL of the silylation reagent mixture.

-

Incubation: Cap the tubes tightly and incubate at 60°C for 30 minutes to ensure complete derivatization of the hydroxyl and carboxyl groups of 3-HMG.[4]

-

Cooling and Transfer: After incubation, allow the tubes to cool to room temperature. Transfer the derivatized sample to a GC-MS autosampler vial for analysis.

GC-MS Analysis

The following GC-MS parameters are recommended as a starting point and may require optimization based on the specific instrumentation used.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature of 70°C, hold for 2 minutes. Ramp to 280°C at 10°C/min. Hold at 280°C for 5 minutes. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Electron Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

| Selected Ions for SIM | To be determined from the mass spectrum of the silylated 3-HMG standard. |

Calibration and Quantification

Prepare a series of calibration standards by spiking known concentrations of 3-HMG into the same biological matrix as the samples. Process the calibration standards alongside the unknown samples using the same extraction and derivatization procedure. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of 3-HMG in the unknown samples can then be determined from this calibration curve.

Data Presentation

The following table summarizes expected quantitative data based on similar organic acid analyses. Actual performance may vary depending on the specific laboratory conditions and instrumentation.

| Parameter | Expected Performance |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

| Precision (%RSD) | < 15% |

| Accuracy (%Bias) | ± 15% |

Experimental Workflow Diagram

Caption: Experimental workflow for the GC-MS quantification of 3-HMG.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship of the key steps in the analytical method.

Caption: Logical steps in the 3-HMG analytical method.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of 3-Hydroxy-3-methylvaleric acid in biological samples using GC-MS. The method, which includes liquid-liquid extraction and silylation, is designed to be robust and reproducible. By following this protocol, researchers can achieve accurate and sensitive measurements of 3-HMG, which is essential for advancing our understanding of its role in health and disease. Method validation, including the determination of LOD, LOQ, linearity, precision, and accuracy, should be performed in the end-user's laboratory to ensure reliable results.

References

- 1. 3-Hydroxy-3-methylvaleric acid [webbook.nist.gov]

- 2. 3-Hydroxy-3-methylpentanoic acid | C6H12O3 | CID 538288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-HYDROXY-3-METHYL-N-VALERIC ACID(150-96-9) 1H NMR spectrum [chemicalbook.com]

- 4. academic.oup.com [academic.oup.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. esschemco.com [esschemco.com]

Application Notes and Protocols for the Use of 3-Hydroxy-3-methylvaleric acid-d5 in Urine Organic Acid Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of urinary organic acids is a cornerstone in the diagnosis and monitoring of inborn errors of metabolism (IEMs).[1][2][3] Organic acidurias, a class of IEMs, result from deficiencies in specific enzymes involved in metabolic pathways, leading to the accumulation of organic acids in bodily fluids.[1][3] Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust technique for the qualitative and quantitative analysis of these compounds in urine.[1][2][4] For accurate quantification, the use of a stable isotope-labeled internal standard is crucial to correct for variations during sample preparation and analysis.[5]

3-Hydroxy-3-methylglutaric acid is a key biomarker for the diagnosis of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, an autosomal recessive disorder affecting leucine (B10760876) metabolism and ketogenesis.[6][7][8][9][10] This application note provides a detailed protocol for the analysis of urinary organic acids, with a specific focus on the use of 3-Hydroxy-3-methylvaleric acid-d5 as an internal standard for the quantification of 3-hydroxy-3-methylglutaric acid and other related organic acids. The structural similarity and co-elution characteristics of 3-Hydroxy-3-methylvaleric acid make its deuterated form an excellent choice for an internal standard.

Metabolic Pathway of Leucine and Ketogenesis

The diagram below illustrates the metabolic pathway of the amino acid leucine and its link to ketogenesis. A deficiency in the enzyme 3-hydroxy-3-methylglutaryl-CoA lyase leads to the accumulation of 3-hydroxy-3-methylglutaric acid.

Experimental Protocol

This protocol outlines the steps for the extraction, derivatization, and analysis of organic acids from urine samples using GC-MS with this compound as an internal standard.

Materials and Reagents

-

Urine samples

-

This compound solution (Internal Standard, IS)

-

Hydrochloric acid (HCl), 5M

-

Sodium chloride (NaCl)

-

Ethyl acetate (B1210297) (HPLC grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous sodium sulfate

-

Glass centrifuge tubes (15 mL) with screw caps

-

Nitrogen evaporator

-

Heating block

-

GC-MS system with autosampler

Sample Preparation and Extraction Workflow

The following diagram details the workflow for sample preparation and extraction.

Step-by-Step Procedure

-

Sample Collection and Storage : Collect a random urine sample in a sterile, preservative-free container.[5][11] Store samples frozen at -20°C or lower until analysis.[5][11]

-

Sample Preparation :

-

Thaw urine samples to room temperature and vortex to ensure homogeneity.

-

Pipette a specific volume of urine (e.g., 1 mL) into a 15 mL glass centrifuge tube. The volume can be normalized to the creatinine (B1669602) concentration.[5]

-

Add a known amount of the this compound internal standard solution.

-

Acidify the urine to a pH below 2 by adding 5M HCl. Verify the pH using pH paper.[11]

-

Saturate the solution with solid sodium chloride to enhance the extraction of organic acids.[11]

-

-

Liquid-Liquid Extraction :

-

Add 4 mL of ethyl acetate to the tube.

-

Cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

-

Repeat the extraction process with another 4 mL of ethyl acetate and combine the organic layers.

-

-

Drying and Derivatization :

-

Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 35-40°C.

-

To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.[11]

-

Cap the tube tightly and incubate at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[12]

-

-

GC-MS Analysis :

-

After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial.

-

Inject 1-2 µL of the sample into the GC-MS system.

-

GC-MS Operating Conditions

The following table provides typical GC-MS parameters for the analysis of urinary organic acids. These may need to be optimized for specific instruments.

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent CP-Sil 8 CB)[12] |

| Carrier Gas | Helium |

| Inlet Temperature | 270°C |

| Injection Mode | Splitless or Split (e.g., 10:1) |

| Oven Program | Initial: 50°C (hold 1 min), Ramp 1: 10°C/min to 80°C, Ramp 2: 1.7°C/min to 150°C, Ramp 3: 3.5°C/min to 220°C, Ramp 4: 20°C/min to 290°C (hold 10 min)[12] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-650 |

| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

Data Analysis and Quantification

Quantitative analysis is performed by creating a calibration curve using standards of the target organic acids, including 3-hydroxy-3-methylglutaric acid, at various concentrations. The ratio of the peak area of the analyte to the peak area of the internal standard (this compound) is plotted against the concentration of the analyte.

Illustrative Quantitative Data

The following tables represent the type of quantitative data that should be generated for method validation. The values provided are for illustrative purposes only.

Table 1: Calibration Curve for 3-Hydroxy-3-methylglutaric Acid

| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 15,000 | 300,000 | 0.05 |

| 5 | 78,000 | 310,000 | 0.25 |

| 10 | 160,000 | 305,000 | 0.52 |

| 25 | 410,000 | 308,000 | 1.33 |

| 50 | 825,000 | 312,000 | 2.64 |

| 100 | 1,680,000 | 309,000 | 5.44 |

| Linearity (R²) | \multicolumn{3}{c | }{> 0.995} |

Table 2: Method Performance Characteristics

| Parameter | Result |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Precision (%RSD) | |

| - Intra-day | < 5% |

| - Inter-day | < 10% |

| Accuracy (% Recovery) | |

| - Low QC (5 µg/mL) | 95% |